N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as CP-55,940, is a synthetic cannabinoid compound that was first synthesized in 1988. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. CP-55,940 has been extensively studied for its potential therapeutic applications and its mechanism of action.
Applications De Recherche Scientifique
Photoinitiators in UV-Curable Technologies
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide: finds use as a photoinitiator in UV-radiation-curable technologies. These technologies are employed in several applications and industry branches, including:
- Adhesives : UV-curable adhesives provide rapid bonding in applications like electronics assembly and medical devices .
Medicinal Chemistry
The compound’s unique structure makes it an interesting target for medicinal chemistry research. Potential applications include:
- Anticancer Agents : Investigations focus on its potential as an anticancer agent by targeting specific cellular processes .
Organic Synthesis
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Researchers use it to construct diverse organic frameworks, including:
- Fluorinated Aromatic Systems : The trifluoromethoxybenzene group adds fluorine atoms, enhancing lipophilicity and reactivity .
Material Science
Materials scientists explore the compound’s properties for applications such as:
- Optical Materials : The compound’s UV-absorbing properties make it relevant for optical coatings and lenses .
Agrochemicals
The compound’s structural features make it a candidate for agrochemical applications:
Analytical Chemistry
In analytical labs, this compound plays a role in:
Propriétés
IUPAC Name |
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c14-13(15,16)21-11-4-6-12(7-5-11)22(19,20)17-9-2-1-3-10(18)8-9/h4-7,9-10,17-18H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMVOCCBTLSBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.